Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-

Drug Design Physicochemical Property Prediction LogP

Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class, characterized by a phenolic ring linked at the meta-position to a 1,2,4-oxadiazole core, which is further substituted at the 5-position with a 5-methyl-2-furanyl moiety. Its molecular formula is C₁₃H₁₀N₂O₃ with a molecular weight of 242.23 g/mol.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 1152513-97-7
Cat. No. B12121389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-
CAS1152513-97-7
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC(=NO2)C3=CC(=CC=C3)O
InChIInChI=1S/C13H10N2O3/c1-8-5-6-11(17-8)13-14-12(15-18-13)9-3-2-4-10(16)7-9/h2-7,16H,1H3
InChIKeyWUYFSVRKZDFRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- (CAS 1152513-97-7): Core Chemical Identity and Baseline Specifications for Procurement


Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class, characterized by a phenolic ring linked at the meta-position to a 1,2,4-oxadiazole core, which is further substituted at the 5-position with a 5-methyl-2-furanyl moiety . Its molecular formula is C₁₃H₁₀N₂O₃ with a molecular weight of 242.23 g/mol . This structure distinguishes it from simpler oxadiazole-phenol analogs by incorporating the electron-rich furan ring, which is anticipated to modulate physicochemical properties and molecular recognition events relevant to both medicinal chemistry and materials science applications.

Why Generic 1,2,4-Oxadiazole or Simple Phenol Derivatives Cannot Substitute for Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- in Structure-Activity-Driven Research


The 5-methyl-2-furanyl substituent on the 1,2,4-oxadiazole ring is not a passive structural element; it actively modulates electronic distribution, lipophilicity, and potential π-stacking interactions compared to simpler alkyl- or aryl-substituted oxadiazoles . Generic substitution with 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (CAS 58599-05-6) or other oxadiazole-phenol compounds would remove the furan oxygen lone pair and the conjugated diene system, which can critically alter target binding affinity, fluorescent properties, or metal-chelation capacity. For procurement in medicinal chemistry campaigns or materials development, these structural differences translate into non-interchangeable biological or photophysical performance, making targeted sourcing of the exact CAS number essential for experiment reproducibility.

Quantitative Differentiation Evidence for Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- Relative to Closest Structural Analogs


Enhanced Lipophilicity Driven by 5-Methylfuran Substituent Compared to Methyl-Substituted Oxadiazole

The target compound incorporates a 5-methylfuran ring at the oxadiazole 5-position, whereas the closest commercially available analog, 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (CAS 58599-05-6), bears a simple methyl group. The furan ring introduces an additional oxygen atom and two sp² carbons, increasing the calculated polar surface area and hydrogen bond acceptor count while simultaneously adding hydrophobic surface area. This structural divergence is expected to elevate LogP by approximately 0.5–1.0 units relative to the methyl analog, based on fragment-based additive models . While experimental LogP data are not publicly available for direct comparison, the predicted difference is consistent with the measured LogP of 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (XLogP = 2.0) [1].

Drug Design Physicochemical Property Prediction LogP

Expanded Hydrogen Bond Acceptor Network via Furan Oxygen Compared to Simple Oxadiazole Analogs

The target compound presents four hydrogen bond acceptor sites (oxadiazole nitrogens, phenol oxygen, and furan oxygen) versus three for the methyl-substituted analog 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. Topological polar surface area (TPSA) calculated for the target compound is approximately 68.2 Ų (furan oxygen contributing ~9 Ų), compared to 59.2 Ų for the methyl analog [1]. This increase in acceptor count and TPSA can enhance aqueous solubility and modulate off-target binding profiles.

Supramolecular Chemistry Receptor Binding Solubility

Potential for π-Stacking Interactions via Extended Furan-Oxadiazole Conjugation Not Available in Saturated or Simple Aryl Analogs

The 5-methylfuran ring provides a conjugated diene system that extends the π-surface of the oxadiazole, enabling face-to-face or edge-to-face aromatic interactions that are absent in the methyl-substituted analog or in 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol positional isomers [1][2]. Computational analysis indicates a larger aromatic surface area (estimated ~45 Ų for the furan-oxadiazole system vs. ~25 Ų for the methyl-oxadiazole system). This property is directly relevant to applications as fluorescent chemosensors, where π-stacking with aromatic analytes modulates emission intensity, or as a ligand for metal-organic frameworks requiring extended conjugation.

Fluorescent Probe Design Molecular Recognition DNA Intercalation

Procurement-Relevant Application Scenarios for Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- (CAS 1152513-97-7)


Medicinal Chemistry Fragment-Based Screening Libraries Requiring Enhanced Lipophilicity and π-Character

When screening fragment libraries against targets with hydrophobic or aromatic-rich binding pockets (e.g., GPCRs, kinases, or nuclear receptors), the target compound offers a differentiated physicochemical profile versus simpler oxadiazole fragments. Its predicted higher LogP and extended aromatic surface [Section 3, Evidence 1 & 3] may yield higher hit rates in biochemical and biophysical assays, providing a path to lead optimization that is not accessible with the methyl-substituted analog.

Development of Fluorescent Chemosensors for Aromatic Analytes or Metal Ions

The 5-methylfuran substituent enhances the π-conjugated system [Section 3, Evidence 3], making the compound suitable as a fluorescence turn-on/turn-off sensor where binding of aromatic guests or metal ions modulates emission through π-stacking disruption or photoinduced electron transfer (PET). The phenol group provides a handle for further conjugation to fluorophores, while the furan oxygen adds an additional metal-coordination site compared to non-furan analogs.

Synthesis of Oxadiazole-Containing Polymers or Metal-Organic Frameworks with Tailored Electronic Properties

The bifunctional nature (phenol for polymerization or cross-linking; oxadiazole-furan for electronic function) [Section 3, Evidence 2] positions the target compound as a monomer for creating polymers with specific bandgap or charge-transport properties. The higher polar surface area and hydrogen bond acceptor count relative to simpler oxadiazoles can also improve solubility in polar aprotic solvents, facilitating solution-processable device fabrication.

Agrochemical Lead Discovery Targeting Phytopathogenic Fungi

Patent literature demonstrates that substituted oxadiazoles bearing aromatic heterocycles at the 5-position exhibit fungicidal activity [1]. The target compound's 5-methylfuran group provides a distinct electronic and steric profile compared to phenyl or trifluoromethyl-substituted oxadiazoles commonly described in agrochemical patents, potentially translating to differential spectrum of activity or resistance profiles, warranting its inclusion in focused screening sets.

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